![molecular formula C10H8N2O3 B1404062 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid CAS No. 1256786-78-3](/img/structure/B1404062.png)
2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid
Overview
Description
2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid (MPCA) is a heterocyclic organic compound belonging to the oxazole family. It is commonly used in the synthesis of a variety of compounds and materials, including pharmaceuticals and agrochemicals. MPCA has also been studied for its potential therapeutic applications, such as its anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Synthesis and Derivatives
- Researchers Prokopenko et al. (2010) explored the synthesis of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, including functional derivatives suitable for various transformations, such as introducing highly basic aliphatic amine residues (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
- Another study by Prokopenko et al. (2010) describes the preparation of 2-aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic acids and their derivatives, demonstrating their suitability for subsequent transformations (Prokopenko, Pil'o, Brovarets, & Drach, 2010).
Catalytic and Photophysical Properties
- Chen and Yang (2018) synthesized N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes, demonstrating their effective catalytic activities for arylation of (benzo)oxazoles with aryl bromides, highlighting the role of 2-(pyridin-2-yl)acetate as an ancillary ligand in these reactions (Chen & Yang, 2018).
- In the field of photochemistry, Wasserman et al. (1981) identified that oxazoles like 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid can act as masked forms of activated carboxylic acids, useful in the synthesis of macrolides (Wasserman, Gambale, & Pulwer, 1981).
- A study by Ferreira et al. (2010) on the photophysical properties of oxazole-4-carboxylates indicates their potential as fluorescent probes due to reasonable high fluorescence quantum yields and moderate solvent sensitivity (Ferreira, Castanheira, Monteiro, Pereira, & Vilaça, 2010).
Biological Applications
- Ray and Ghosh (1999) described the synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea as a building block for potential bronchodilators, illustrating the application of oxazole derivatives in medicinal chemistry (Ray & Ghosh, 1999).
- Ozaki et al. (1983) synthesized oxazole derivatives with inhibitory activity on blood platelet aggregation, highlighting the potential therapeutic applications of such compounds (Ozaki, Maeda, Iwasaki, Matsumoto, Odawara, Sasaki, & Morita, 1983).
properties
IUPAC Name |
2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-4-7(2-3-11-6)9-12-8(5-15-9)10(13)14/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLDHJQEIFNERC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256786-78-3 | |
Record name | 2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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